molecular formula C11H9ClN2O2S B1419696 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-33-4

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1419696
M. Wt: 268.72 g/mol
InChI Key: BAYKHTSRZKOZRZ-UHFFFAOYSA-N
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Description

“2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound . It’s also known as “2-(2-Chloro-benzylamino)-thiazole-4-carboxylic acid” and "4-Thiazolecarboxylic acid, 2-[[(2-chlorophenyl)methyl]amino]-" .


Molecular Structure Analysis

The molecular weight of “2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid” is 269.73 . The InChI code is "1S/C11H10ClN2O2S/c12-8-4-2-1-3-7 (8)5-13-11-14-9 (6-17-11)10 (15)16/h1-4,6,17H,5H2, (H,13,14) (H,15,16)" .

Scientific Research Applications

Antibacterial Applications

  • Synthesis and Antibacterial Activity : Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, including compounds structurally related to 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, have been synthesized and found to exhibit antibacterial activity. These compounds, including various imide derivatives, were synthesized through reactions involving aromatic aldehydes, dichloro acetic acid, and thiourea, and their structures were supported by FT-IR and UV-Visible spectroscopic data (Al Dulaimy et al., 2017).

  • Fungicidal and Antivirus Activity : Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are closely related to 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, have shown good fungicidal activity and antivirus activity. These compounds demonstrated effectiveness against various fungi and the Tobacco Mosaic Virus (TMV), suggesting their potential as agents for fungi and virus control (Fengyun et al., 2015).

Protein Mimicry and Design

  • Designing Protein Mimics : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are structurally similar to 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, have been synthesized as constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking secondary structures of proteins, such as helices and β-sheets. A flexible synthetic method allows for the introduction of various lateral chains, enhancing their application in protein design (Mathieu et al., 2015).

Crystallization and Structural Analysis

  • Crystallography Studies : Studies involving 2-amino-1,3-thiazole derivatives, closely related to 2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid, have been conducted to understand their crystalline structures. These studies reveal the molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties and potential applications (Lynch, 2001).

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Therefore, “2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid” and its derivatives could potentially be explored for their therapeutic potential in future research.

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-4-2-1-3-7(8)5-13-11-14-9(6-17-11)10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYKHTSRZKOZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid

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